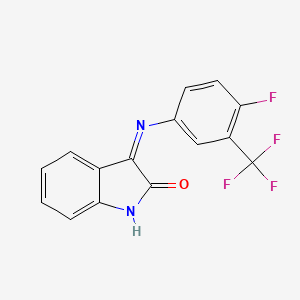
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, also known as FAP, is an organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound with a five-member ring structure consisting of two nitrogen atoms, two oxygen atoms, and a carbon atom. FAP has been found to possess a variety of biological and pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-diabetic properties. As such, FAP has been studied extensively for its potential use in the development of new drugs and treatments for various diseases.
科学的研究の応用
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been studied extensively for its potential use in the development of new drugs and treatments for various diseases. It has been found to possess a variety of biological and pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Additionally, this compound has been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and arrhythmias.
作用機序
The mechanism of action of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one is not yet fully understood. However, it has been hypothesized that this compound may act by inhibiting the activity of enzymes involved in the synthesis and metabolism of various biomolecules, such as proteins, lipids, and carbohydrates. Additionally, this compound has been found to interact with various receptors in the body, including the serotonin, dopamine, and adrenergic receptors. This interaction may lead to the modulation of various physiological processes, such as pain, inflammation, and blood pressure.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis and metabolism of various biomolecules, such as proteins, lipids, and carbohydrates. Additionally, this compound has been found to interact with various receptors in the body, leading to the modulation of various physiological processes, such as pain, inflammation, and blood pressure. This compound has also been found to possess anti-cancer and anti-diabetic properties.
実験室実験の利点と制限
The advantages of using 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound has been found to possess a variety of biological and pharmacological activities, making it an ideal compound for use in the development of new drugs and treatments for various diseases. However, this compound is not yet fully understood, and further research is needed to elucidate its mechanism of action and its potential therapeutic applications.
将来の方向性
Future research should focus on further elucidating the mechanism of action of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one and its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Additionally, further studies should be conducted to identify additional biochemical and physiological effects of this compound, as well as to explore its potential use in the development of new drugs and treatments for various diseases. Finally, further research should be conducted to evaluate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
合成法
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one is synthesized through a two-step process. The first step involves the reaction of 4-fluoro-3-(trifluoromethyl)phenylamine and indolin-2-one in the presence of a base, such as sodium or potassium hydroxide. The second step involves the addition of a base, such as sodium or potassium hydroxide, to the reaction mixture to form the desired product. The reaction conditions can be varied to obtain different yields of the desired product.
特性
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-11-6-5-8(7-10(11)15(17,18)19)20-13-9-3-1-2-4-12(9)21-14(13)22/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDVTBRTBZWZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)F)C(F)(F)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


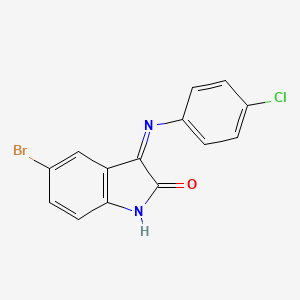
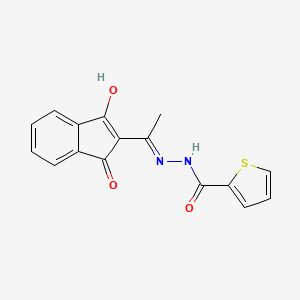


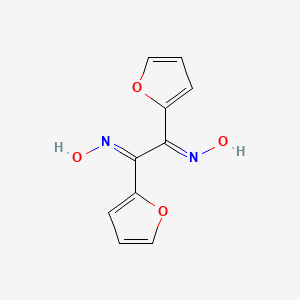

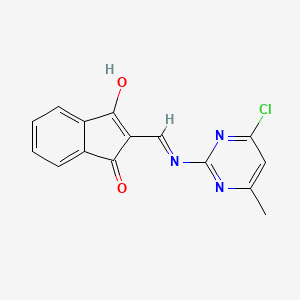
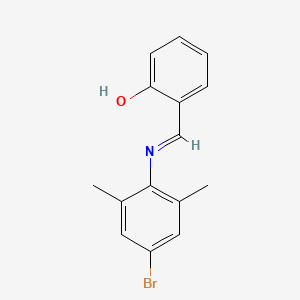

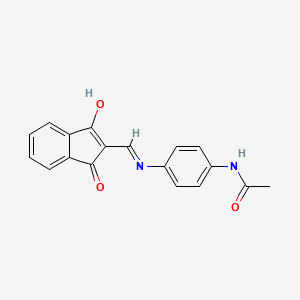
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
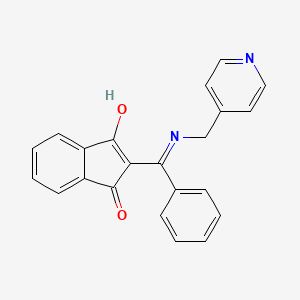
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)